2-クロロ-10-(クロロアセチル)-10H-フェノチアジン

説明

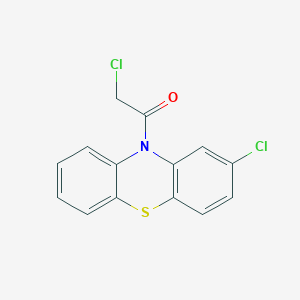

2-Chloro-10-(chloroacetyl)-10H-phenothiazine is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic activities . This compound is characterized by the presence of a phenothiazine core with chloro and chloroacetyl substituents, which contribute to its unique chemical and biological properties.

科学的研究の応用

Basic Information

- Molecular Formula : C14H9Cl2NOS

- Molecular Weight : 310.20 g/mol

- CAS Number : 16189-69-8

Medicinal Chemistry

2-Chloro-10-(chloroacetyl)-10H-phenothiazine has been explored for its potential therapeutic effects, particularly in the following areas:

- Antipsychotic Activity : Similar to other phenothiazine derivatives, it may exhibit antipsychotic properties by modulating neurotransmitter systems.

- Antimicrobial Activity : Studies have indicated that this compound can be effective against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .

Agricultural Chemistry

The compound has been investigated for its use as a pesticide or herbicide due to its biological activity against pests and plant pathogens. Its chlorinated structure may enhance its efficacy compared to non-chlorinated analogs.

Material Science

Research has shown that phenothiazine derivatives can be utilized in the development of dyes and pigments due to their ability to absorb light at specific wavelengths. This application is particularly relevant in the textile industry.

Case Study 1: Antimicrobial Efficacy

A study published in the European Journal of Medicinal Chemistry assessed the antimicrobial properties of various phenothiazine derivatives, including 2-chloro-10-(chloroacetyl)-10H-phenothiazine. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential for further development as an antimicrobial agent .

Case Study 2: Synthesis and Characterization

Research conducted by Ramprasad et al. (2015) detailed the synthesis of this compound along with its characterization through spectroscopic methods. The study provided insights into the structural features that contribute to its biological activity .

作用機序

Target of Action

Related compounds such as prochlorperazine and chlorpromazine, which are phenothiazines, are known to target dopamine receptors in the brain . These receptors play a crucial role in regulating mood and behavior.

Mode of Action

Phenothiazines like chlorpromazine are known to act as dopamine antagonists . They bind to dopamine receptors, particularly D2 receptors, and inhibit the action of dopamine, which can alter mood and behavior.

Biochemical Pathways

Phenothiazines generally affect the dopaminergic pathways in the brain, particularly the mesolimbic pathway, which is associated with mood regulation .

Pharmacokinetics

Related phenothiazines are known to have substantial bioavailability and are primarily metabolized in the liver, often via cyp2d6 . They have a long elimination half-life, and are excreted via the kidneys .

Result of Action

Phenothiazines like chlorpromazine are known to reduce the symptoms of psychotic disorders such as schizophrenia .

準備方法

The synthesis of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine typically involves the reaction of 2-chlorophenothiazine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the chloroacetyl derivative . The reaction conditions often include the use of an organic solvent like chloroform and a phase transfer catalyst such as tetrabutylammonium bromide to enhance the reaction efficiency .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

化学反応の分析

2-Chloro-10-(chloroacetyl)-10H-phenothiazine undergoes various chemical reactions, including:

Substitution Reactions: The chloro and chloroacetyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The phenothiazine core can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Condensation Reactions: The compound can react with amines and other nucleophiles to form condensation products, which are useful in the synthesis of more complex molecules.

Common reagents used in these reactions include sodium azide, propargyl bromide, and various bases and acids depending on the desired transformation . Major products formed from these reactions include azido derivatives, triazoles, and other heterocyclic compounds.

類似化合物との比較

2-Chloro-10-(chloroacetyl)-10H-phenothiazine can be compared with other phenothiazine derivatives such as:

Perphenazine: This compound is used primarily as a tranquilizer and has a different side chain, which affects its potency and side effect profile.

The uniqueness of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine lies in its specific substituents, which confer unique chemical reactivity and potential biological activities.

生物活性

2-Chloro-10-(chloroacetyl)-10H-phenothiazine is a compound belonging to the phenothiazine class, which is characterized by a three-ring structure containing sulfur and nitrogen. This compound exhibits significant biological activity, particularly in pharmacology, where it has been explored for its potential therapeutic applications.

- Molecular Formula : C₁₄H₉Cl₂N₃OS

- Molecular Weight : Approximately 310.20 g/mol

- Structure : The compound features a chloroacetyl group at the 10-position and a chlorine atom at the 2-position, influencing its biological properties and interactions.

Research indicates that phenothiazines, including 2-chloro-10-(chloroacetyl)-10H-phenothiazine, modulate various neurotransmitter activities such as dopaminergic and cholinergic signaling. This modulation is crucial for their effects on mood disorders and potential anticancer activities.

Interaction with Biological Targets

- Dopaminergic Receptors : Phenothiazines are known for their antagonistic effects on dopamine receptors, which are pivotal in treating psychiatric disorders.

- Cholinesterase Modulation : Recent studies have highlighted the ability of this compound to modulate cholinesterase activity, which is significant in neurodegenerative diseases and cancer treatment.

Anticancer Potential

2-Chloro-10-(chloroacetyl)-10H-phenothiazine has been evaluated for its cytotoxic effects against various cancer cell lines. Notably:

- Cytotoxicity Studies : In vitro studies demonstrated significant cytotoxic effects against liver cancer cell lines such as Hep3B and SkHep1. The compound showed a dose-dependent response, indicating its potential as an anticancer agent .

- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cholinergic pathways, suggesting a dual mechanism involving both cholinesterase inhibition and direct cytotoxicity .

Neuropharmacological Effects

The modulation of neurotransmitter systems by 2-chloro-10-(chloroacetyl)-10H-phenothiazine also suggests potential applications in treating neurological disorders:

- Antidepressant Activity : Similar to other phenothiazines, this compound may exhibit antidepressant properties through its action on serotonin and norepinephrine reuptake .

- Neuroprotective Effects : The compound's interaction with cholinergic systems indicates potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to 2-chloro-10-(chloroacetyl)-10H-phenothiazine:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Chlorpromazine | Phenothiazine derivative | First antipsychotic drug; widely used in psychiatry |

| Thioridazine | Another phenothiazine | Known for sedative effects; different side effects |

| Prochlorperazine | Chlorinated phenothiazine | Primarily used for nausea; antiemetic properties |

These compounds share a common phenothiazine core but differ in their substituents, which significantly influence their pharmacological profiles and therapeutic applications .

Case Studies and Research Findings

- In Vitro Studies : A study screened 28 phenothiazine derivatives against liver cancer cell lines, identifying several leads with significant cytotoxicity while maintaining low toxicity in zebrafish models .

- Cholinesterase Activity Modulation : Research demonstrated that certain derivatives could selectively inhibit cholinesterase activity, affecting cell proliferation in hepatocellular carcinoma .

- Clinical Implications : The findings suggest that derivatives like 2-chloro-10-(chloroacetyl)-10H-phenothiazine could be repurposed for cancer therapy due to their dual action on cholinergic pathways and direct cytotoxicity .

特性

IUPAC Name |

2-chloro-1-(2-chlorophenothiazin-10-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2NOS/c15-8-14(18)17-10-3-1-2-4-12(10)19-13-6-5-9(16)7-11(13)17/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCKKLUGQMWBDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20311347 | |

| Record name | 2-Chloro-1-(2-chloro-10H-phenothiazin-10-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16189-69-8 | |

| Record name | 16189-69-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1-(2-chloro-10H-phenothiazin-10-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。